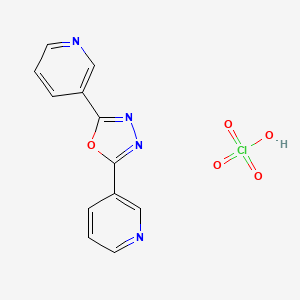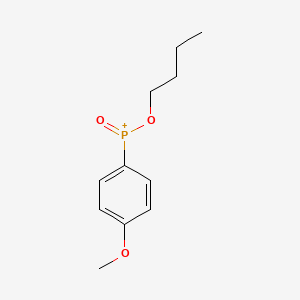
Phosphinic acid, (4-methoxyphenyl)-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, (4-methoxyphenyl)-, butyl ester is an organic compound with the molecular formula C11H17O3P It is a derivative of phosphinic acid where the hydrogen atom is replaced by a (4-methoxyphenyl) group and a butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (4-methoxyphenyl)-, butyl ester can be achieved through several methods. One common approach involves the esterification of phosphinic acid with (4-methoxyphenyl) and butyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, (4-methoxyphenyl)-, butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid esters.
Applications De Recherche Scientifique
Phosphinic acid, (4-methoxyphenyl)-, butyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of phosphinic acid, (4-methoxyphenyl)-, butyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Phosphinic acid, (4-methoxyphenyl)-, butyl ester can be compared with other similar compounds such as:
Phosphonic acid derivatives: These compounds have similar structures but differ in the functional groups attached to the phosphorus atom.
Phosphinic acid esters: Other esters of phosphinic acid with different alkyl or aryl groups.
Phosphoric acid esters: These compounds have a similar ester linkage but differ in the oxidation state of the phosphorus atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. Ongoing research continues to uncover its potential in medicine and other fields, highlighting its importance in modern science and technology.
Propriétés
Numéro CAS |
821009-60-3 |
|---|---|
Formule moléculaire |
C11H16O3P+ |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
butoxy-(4-methoxyphenyl)-oxophosphanium |
InChI |
InChI=1S/C11H16O3P/c1-3-4-9-14-15(12)11-7-5-10(13-2)6-8-11/h5-8H,3-4,9H2,1-2H3/q+1 |
Clé InChI |
DUXGYEWHBMJRCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[P+](=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
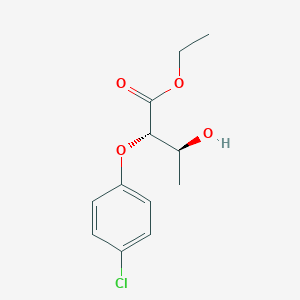
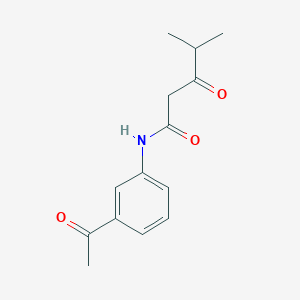

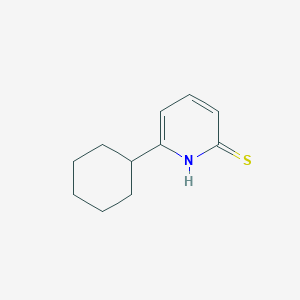
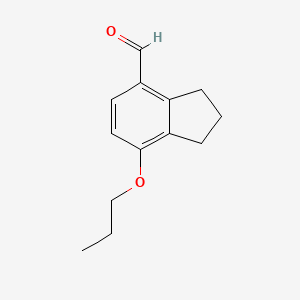
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)

![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)
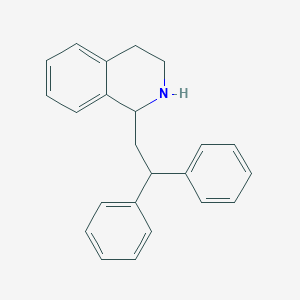
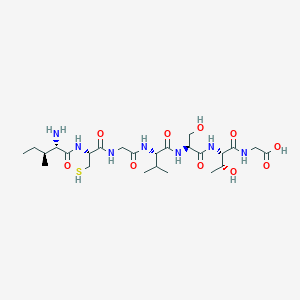
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
